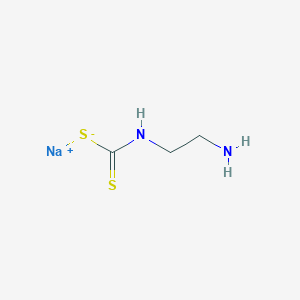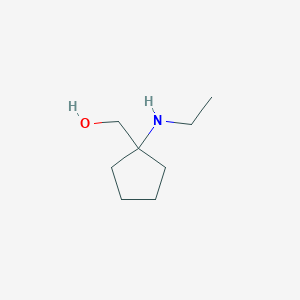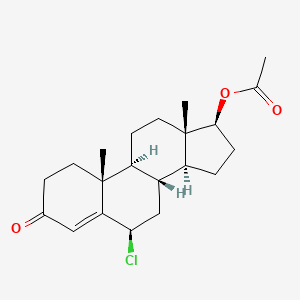
6beta-Chloro Testosterone 17-O-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6?-Chloro Testosterone 17-O-Acetate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. This compound is known for its potential use in performance enhancement and bodybuilding due to its anabolic properties. It is a chlorinated derivative of testosterone, which prevents its conversion to dihydrotestosterone (DHT) and estrogen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6?-Chloro Testosterone 17-O-Acetate involves several steps, starting from testosterone. The chlorination at the 6-position is a critical step, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The acetylation at the 17-position is typically done using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and consistency. Techniques like recrystallization and chromatography are commonly employed to achieve this .
Análisis De Reacciones Químicas
Types of Reactions
6?-Chloro Testosterone 17-O-Acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6?-Chloro-17-keto testosterone, while reduction can produce 6?-Chloro-17-hydroxy testosterone .
Aplicaciones Científicas De Investigación
6?-Chloro Testosterone 17-O-Acetate has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for studying steroidal compounds.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Explored for potential therapeutic uses in conditions like muscle wasting and osteoporosis.
Industry: Utilized in the development of performance-enhancing supplements
Mecanismo De Acción
The compound exerts its effects by binding to androgen receptors, which leads to the activation of specific genes responsible for muscle growth and development. The chlorination at the 6-position prevents its conversion to DHT and estrogen, thereby reducing the risk of side effects associated with these metabolites .
Comparación Con Compuestos Similares
Similar Compounds
Clostebol: Another chlorinated derivative of testosterone, but with a chlorine atom at the 4-position.
Chlormadinone Acetate: A synthetic progestin with a chlorine atom at the 6-position and an acetate group at the 17-position.
Uniqueness
6?-Chloro Testosterone 17-O-Acetate is unique due to its specific chlorination and acetylation pattern, which imparts distinct anabolic properties while minimizing androgenic and estrogenic effects. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H29ClO3 |
|---|---|
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
[(6R,8R,9S,10R,13S,14S,17S)-6-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)25-19-5-4-15-14-11-18(22)17-10-13(24)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19H,4-9,11H2,1-3H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 |
Clave InChI |
CFRQCFFNEVQOPP-UKSDXMLSSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)
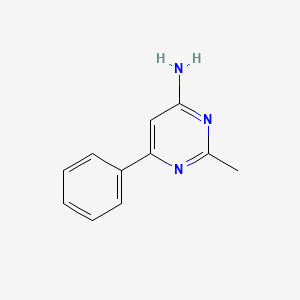
![(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
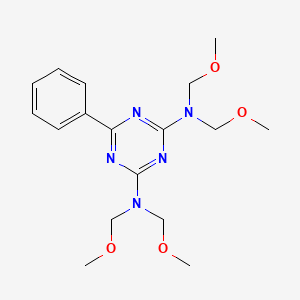
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone](/img/structure/B13403133.png)
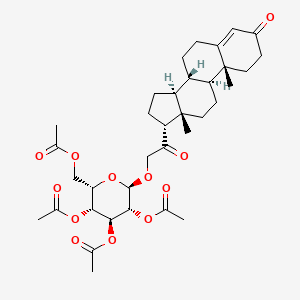
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)
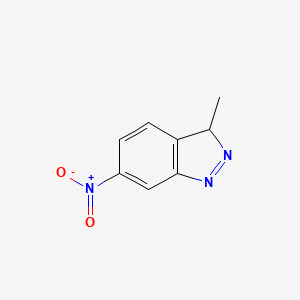
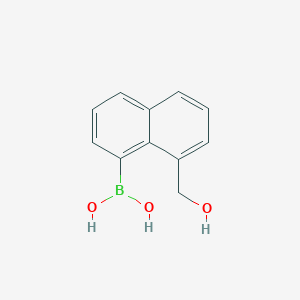
![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)
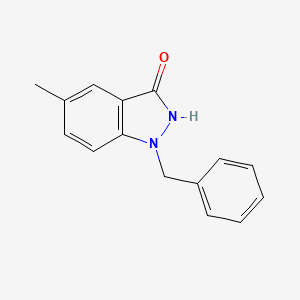
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
